Ultra-High Equipotent Inhibition of SYK and JAK2 Compared to Cerdulatinib
SYK/JAK-IN-1 demonstrates an equipotent, high-affinity dual inhibition profile with IC50 values below 5 nM for both SYK and JAK2, establishing a balanced targeting of both kinases . The primary comparator, cerdulatinib (PRT062070), exhibits a pronounced selectivity bias, inhibiting JAK2 with an IC50 of 6 nM but SYK with a significantly higher IC50 of 32 nM . This results in a greater than 6-fold difference in JAK2-SYK selectivity ratio for cerdulatinib, whereas SYK/JAK-IN-1 maintains a near 1:1 ratio.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | SYK IC50 <5 nM; JAK2 IC50 <5 nM |
| Comparator Or Baseline | Cerdulatinib: SYK IC50 = 32 nM; JAK2 IC50 = 6 nM |
| Quantified Difference | >6-fold greater potency for SYK and near-equivalent potency for JAK2, leading to an equipotent vs. biased dual-targeting profile. |
| Conditions | Biochemical kinase activity assays; values compiled from vendor certificates of analysis referencing patent data. |
Why This Matters
For researchers investigating diseases where both SYK and JAK2 contribute independently to pathology, SYK/JAK-IN-1 ensures equivalent suppression of both signals at a single concentration, avoiding the need to titrate to compensate for selectivity biases.
